molecular formula C10H12N2O3 B2511725 Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1980063-02-2

Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2511725
CAS No.: 1980063-02-2
M. Wt: 208.217
InChI Key: NWKUARPAEZPYPI-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate: is a complex organic compound that features a unique bicyclo[111]pentane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[111]pentane-1-carboxylate typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the bicyclo[11

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.

    Substitution: The amino group and other functional groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[11

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with unique structural features.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antibiotics or anticancer agents.

    Medicine: The compound’s unique structure may allow it to interact with biological targets in novel ways, leading to new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as high strength or unique electronic characteristics.

Mechanism of Action

The mechanism by which Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core and oxazole ring are likely to play key roles in these interactions, potentially binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-amino-1,3-oxazol-4-yl)cyclopropane-1-carboxylate
  • Methyl 3-(2-amino-1,3-oxazol-4-yl)cyclobutane-1-carboxylate
  • Methyl 3-(2-amino-1,3-oxazol-4-yl)cyclopentane-1-carboxylate

Uniqueness

Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its bicyclo[1.1.1]pentane core, which imparts rigidity and a distinct three-dimensional shape. This structural feature can influence the compound’s reactivity and interactions with biological targets, setting it apart from similar compounds with different ring systems.

Properties

IUPAC Name

methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-7(13)10-3-9(4-10,5-10)6-2-15-8(11)12-6/h2H,3-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKUARPAEZPYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=COC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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